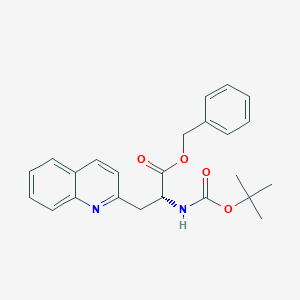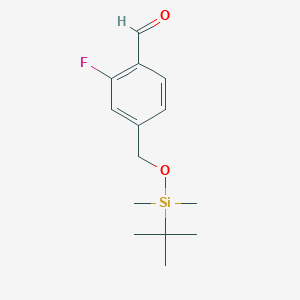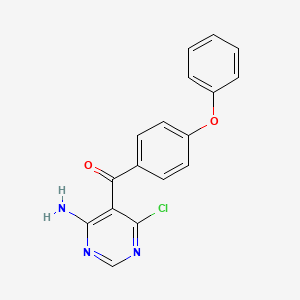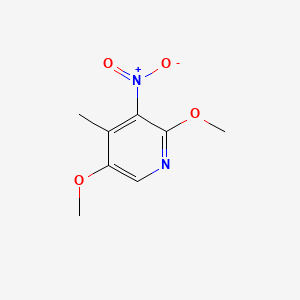
2,5-Dimethoxy-4-methyl-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-methyl-3-nitropyridine is an organic compound with the molecular formula C8H10N2O4. It is a substituted pyridine derivative, characterized by the presence of two methoxy groups, a methyl group, and a nitro group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-methyl-3-nitropyridine typically involves the nitration of 2,5-dimethoxy-4-methylpyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,5-Dimethoxy-4-methyl-3-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 2,5-Dimethoxy-4-carboxy-3-nitropyridine.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-methyl-3-nitropyridine depends on its chemical reactivity and interactions with other molecules. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents on the pyridine ring .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
2,5-Dimethoxy-3-nitropyridine: Similar structure but different substitution pattern, leading to different reactivity and properties.
4-Methyl-3-nitropyridine: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
Uniqueness
2,5-Dimethoxy-4-methyl-3-nitropyridine is unique due to the combination of methoxy, methyl, and nitro groups on the pyridine ring. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2,5-dimethoxy-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C8H10N2O4/c1-5-6(13-2)4-9-8(14-3)7(5)10(11)12/h4H,1-3H3 |
Clave InChI |
PDZWBCLTFRQFKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
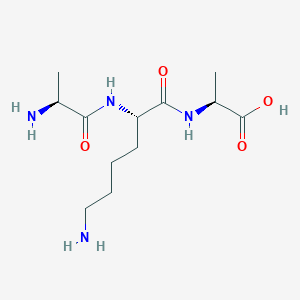
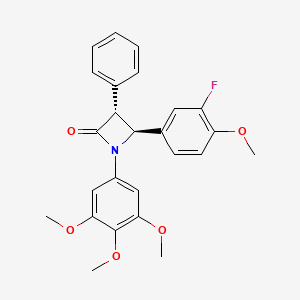
![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)


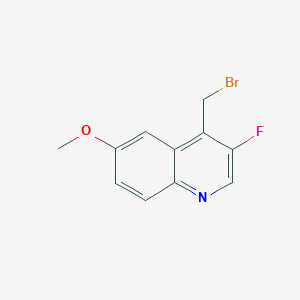
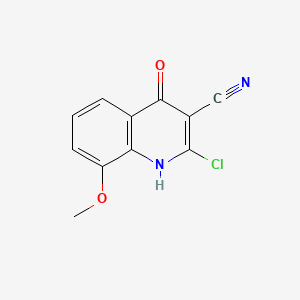
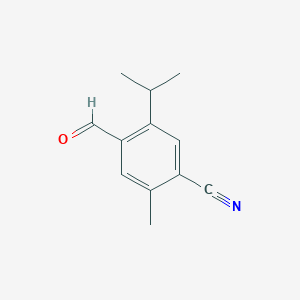
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
